m-PEG3-ONHBoc
Overview
Description
m-PEG3-ONHBoc: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a Boc-protected aminooxy group, which can be removed under acidic conditions to form a free aminooxy group. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-ONHBoc involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The Boc group can be removed under acidic conditions to yield the free aminooxy group. The hydrophilic PEG chain is incorporated to enhance water solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Boc-protected aminooxy group can undergo substitution reactions to form various derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminooxy group.
Common Reagents and Conditions:
Acidic Conditions: Used for the removal of the Boc group.
Aldehydes and Ketones: React with the free aminooxy group to form oxime linkages.
Major Products Formed:
Scientific Research Applications
Chemistry:
PROTAC Synthesis: m-PEG3-ONHBoc is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system.
Biology:
Biomolecule Labeling: The free aminooxy group can react with aldehyde and ketone groups in biomolecules, making it useful for labeling and detection.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound can selectively degrade disease-causing proteins, offering potential therapeutic applications.
Industry:
Mechanism of Action
Mechanism: m-PEG3-ONHBoc functions as a linker in PROTACs, which consist of two distinct ligands connected by a PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: Binds to one ligand of the PROTAC.
Target Protein: Binds to the other ligand of the PROTAC, leading to its degradation.
Comparison with Similar Compounds
m-PEG3-aminooxy-Boc: Similar to m-PEG3-ONHBoc but with slight variations in structure and reactivity.
Other PEG-based Linkers: Various PEG-based linkers with different chain lengths and functional groups are used in PROTAC synthesis.
Uniqueness: this compound is unique due to its specific combination of a Boc-protected aminooxy group and a hydrophilic PEG chain, which enhances its solubility and reactivity in aqueous media .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGDKXJOAGLHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171931 | |
Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-87-9 | |
Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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